N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 1,2,4-triazole ring, further substituted with a phenyl group and a thiophene-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, including thioalkylation, cyclization, and coupling strategies, as inferred from analogous procedures in the literature . The compound’s design integrates sulfur-rich heterocycles, which are known to enhance bioavailability and target binding in medicinal chemistry applications .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S4/c1-2-30-20-26-24-18(33-20)22-16(28)12-32-19-25-23-15(27(19)13-7-4-3-5-8-13)11-21-17(29)14-9-6-10-31-14/h3-10H,2,11-12H2,1H3,(H,21,29)(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHRPIJMZMWJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that integrates several bioactive scaffolds known for their therapeutic potential. This article explores its biological activity, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements:
- Thiadiazole : Known for various biological activities including antimicrobial and anticancer effects .
- Triazole : Exhibits significant antifungal and anticancer properties .
- Thiophene : Associated with diverse biological activities due to its aromaticity and electron-rich nature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to the compound . For instance, derivatives like 2b and 2e have shown potent activity against Hep3B liver cancer cells with IC50 values of 5.46 µM and 12.58 µM respectively . These compounds disrupt the spheroid formation of cancer cells, leading to cell aggregation and subsequent apoptosis.
The anticancer mechanism is primarily attributed to the interaction with tubulin, similar to the well-known drug Combretastatin A-4 (CA-4). The thiophene ring enhances interactions within the tubulin-colchicine-binding pocket, promoting cytotoxicity through microtubule destabilization .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Derivatives containing this scaffold have demonstrated effectiveness against various bacterial strains and fungi. For example:
- Compounds derived from 1,3,4-thiadiazole have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 2b | 5.46 | Disruption of microtubule dynamics |
| Anticancer | 2e | 12.58 | Interaction with tubulin binding site |
| Antimicrobial | Various | Varies | Inhibition of bacterial cell wall synthesis |
Case Studies
- Anticancer Study : A study on thiophene carboxamide derivatives revealed that compounds similar to N-((5-(...)) exhibited significant cytotoxic effects on Hep3B cells by inducing G2/M phase arrest .
- Antimicrobial Study : Research on 1,3,4-thiadiazole derivatives indicated their broad-spectrum antimicrobial activity against resistant strains, emphasizing their potential in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiophene-derived compounds exhibit significant antitumor properties. For instance, derivatives of thiophene-2-carboxamide have shown potent activity against various human tumor cell lines. A specific study demonstrated that a compound structurally related to thiophene-2-carboxamide induced apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations. Mechanistically, this compound activated caspases and caused mitochondrial morphological changes, suggesting a targeted approach to cancer therapy through mitochondrial pathways .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 8 | K562 (CML) | 2.5 | Apoptosis via caspase activation |
| Compound 25 | A549 (Lung) | 3.0 | Mitochondrial targeting |
Antibacterial Properties
The antibacterial efficacy of thiophene-based compounds has also been extensively studied. Compounds similar to N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have been evaluated against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. In vitro studies revealed that certain derivatives exhibited strong inhibitory effects on the target enzymes associated with antibiotic resistance, highlighting their potential as novel antibacterial agents .
Table 2: Antibacterial Activity Against ESBL-producing E. coli
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Activity Level |
|---|---|---|---|
| Compound 4a | 6N9K | -8.5 | High |
| Compound 4c | 7BDS | -7.8 | Moderate |
Antioxidant Activity
Thiophene derivatives are also recognized for their antioxidant properties. Research has shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH radical scavenging, where certain thiophene carboxamides demonstrated superior efficacy compared to standard antioxidants like ascorbic acid .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6 |
| Compound B | 87.7 |
| Ascorbic Acid | 85.0 |
Neurological Applications
Emerging studies suggest that thiophene derivatives may have neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's disease. Some compounds have shown promise in inhibiting cholinesterase activity and demonstrating anti-convulsant effects in animal models . This positions them as potential candidates for further development in neuropharmacology.
Table 4: Neuroprotective Potential of Thiophene Derivatives
| Compound | Cholinesterase Inhibition (%) | Model Used |
|---|---|---|
| Compound C | 75% | In vitro |
| Compound D | 68% | In vivo |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Triazole vs. Thiazolidinone: The 1,2,4-triazole core in the target compound offers greater metabolic stability than the 1,3-thiazolidin-4-one in Compound 9, which is prone to hydrolysis .
- Bioactivity Gaps: While nitrothiophene derivatives () exhibit antibacterial activity, the target compound’s biological profile remains unexplored.
Physicochemical and Spectroscopic Comparisons
- Melting Points : The target compound’s melting point is expected to exceed 150°C, based on trends in sulfur-rich heterocycles (e.g., Compound 9: 186°C; 4a: 142°C) .
- Spectral Data : The presence of multiple sulfur atoms and aromatic systems in the target compound would result in distinct ¹H-NMR signals, such as:
Reactivity and Functionalization Potential
The ethylthio group in the target compound can undergo oxidation to sulfoxide or sulfone derivatives, a modification shown to modulate bioactivity in analogous thiadiazoles . Additionally, the triazole’s NH group offers a site for further functionalization via alkylation or acylation, as demonstrated in for related 1,2,4-triazole-thioacetamides .
Q & A
Q. What are the key synthetic strategies for constructing the multi-heterocyclic backbone of this compound?
The compound’s synthesis involves sequential coupling of thiadiazole, triazole, and thiophene moieties. A typical approach includes:
- Thiadiazole formation : Cyclization of thiourea derivatives with chlorinated intermediates under reflux in methanol (e.g., using 2-amino-5-methyl-1,3,4-thiadiazole and chloracetyl chloride) .
- Triazole-thioether linkage : Reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with potassium carbonate and benzylthio-thiadiazole derivatives in dry acetone, followed by recrystallization .
- Thiophene coupling : Functionalization via Friedel-Crafts acylation or nucleophilic substitution, as seen in thiophene-2-carboxamide derivatives .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of:
- Spectroscopic methods : H/C NMR to verify substituent positions (e.g., methylene thioether linkages at δ 3.8–4.2 ppm) and IR for carbonyl (1680–1700 cm)/thioamide (1250–1300 cm) bands .
- Chromatography : HPLC or TLC to assess purity (>95% ideal for biological testing).
- Elemental analysis : Confirm molecular formula (e.g., CHNOS) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory : COX-2 inhibition or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous thiadiazole-triazole hybrids?
Discrepancies (e.g., 65% vs. 85% yields) may arise from:
- Reaction conditions : Optimize solvent polarity (DMF vs. acetone) and catalyst (KCO vs. EtN) to reduce by-products .
- Purification methods : Compare recrystallization (ethanol/water) vs. column chromatography for product recovery .
- Mechanistic studies : Use LC-MS to track intermediates and identify side reactions (e.g., thioether oxidation) .
Q. What computational tools are effective for predicting SAR and target binding?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR, COX-2) .
- DFT calculations : Assess electronic effects of substituents (e.g., ethylthio vs. methyl groups) on reactivity .
- MD simulations : Study stability of ligand-protein complexes over 100 ns trajectories .
Q. How can non-covalent interactions (NCIs) influence the compound’s supramolecular assembly?
NCIs like π-π stacking (triazole-phenyl groups) and hydrogen bonding (carboxamide O/N–H) drive crystal packing. Techniques include:
- X-ray crystallography : Resolve intermolecular contacts (e.g., C–H···S interactions) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., S···C vs. O···H contacts) .
Q. What strategies optimize flow chemistry protocols for scalable synthesis?
- DoE (Design of Experiments) : Vary residence time, temperature, and reagent ratios to maximize throughput .
- Continuous purification : In-line scavengers (e.g., silica gel) to remove excess thiols or amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
